2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Historical Context and Development of Triazolopyridazine Research
The exploration of triazolopyridazines began in the mid-20th century with foundational work on heterocyclic condensation reactions. Early synthetic routes focused on annulating triazole rings onto pyridazine cores through cyclocondensation of diamino-triazoles with dicarbonyl compounds. For instance, Lovelette’s 1960s methodology employed 4,5-diamino-1,2,3-triazole and glyoxal derivatives to yield 1,2,3-triazolo[4,5-b]pyrazines, achieving modest 30–35% yields. These efforts laid the groundwork for regioselective synthesis, though challenges persisted in controlling isomer formation with asymmetric diketones.
The 1980s marked a turning point with Dow Chemical’s patent (EP0029130A1) disclosing 3,6,7,8-substituted-s-triazolo[4,3-b]pyridazines as antiasthmatic agents, highlighting their bronchodilatory and anti-PAF (platelet-activating factor) activities. This era saw increased structural diversification, exemplified by Takeda’s development of 1,2,4-triazolo[1,5-b]pyridazines bearing amino acid moieties, which demonstrated enhanced metabolic stability compared to earlier analogues. Contemporary approaches leverage copper-catalyzed azide-alkyne cycloadditions and solid-phase synthesis to improve efficiency, as demonstrated by Raghavendra’s polystyrene-supported hydrazide method yielding triazolopyrazines in 33–62% yields.
Significance of Triazolo[4,3-b]Pyridazine Derivatives in Medicinal Chemistry
Triazolopyridazines occupy a privileged position in drug discovery due to their dual capacity for hydrogen bonding and π-stacking interactions, making them versatile scaffolds for kinase inhibition. Key pharmacological applications include:
Table 1: Bioactive Triazolopyridazine Derivatives and Their Targets
The subject compound, 2-((6-(4-bromophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, integrates three critical pharmacophoric elements:
- 4-Bromophenyl moiety : Enhances lipophilicity and π-π interactions with kinase hydrophobic pockets.
- Triazolopyridazine core : Serves as a bioisostere for purine nucleotides, competing for ATP-binding sites in kinases.
- Thioacetamide side chain : Potentially modulates solubility and enables covalent binding via thiol-disulfide exchange.
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 6-position (e.g., bromine) significantly enhance c-Met inhibition, with 22i achieving 0.83 μM activity against A549 lung cancer cells. The thioether linkage in the current compound may further improve metabolic stability compared to oxygen-based analogues.
Current Research Landscape and Knowledge Gaps
Recent advances (2020–2024) emphasize dual kinase inhibition strategies, as seen in Zhang’s work on triazolo[4,3-a]pyrazine-c-Met inhibitors and the 2024 discovery of triazolo[4,3-b]pyridazines targeting both c-Met and Pim-1. However, critical gaps persist:
- Synthetic scalability : Most routes require multistep sequences with column chromatography, limiting industrial feasibility.
- Selectivity profiling : Off-target effects against structurally similar kinases (e.g., Axl, Ron) remain poorly characterized.
- In vivo validation : Only 22% of published triazolopyridazine derivatives have progressed to animal efficacy studies.
The subject compound’s unique substitution pattern—a bromophenyl group at C6 and thioacetamide at C3—remains underexplored in comparative SAR analyses, presenting opportunities for mechanistic studies.
Objectives and Scope of Investigation
This analysis aims to:
- Systematically evaluate synthetic methodologies for 6-aryl-triazolopyridazines, emphasizing regioselectivity challenges.
- Correlate the compound’s structural features with reported kinase inhibition modalities.
- Identify optimal derivatization strategies to enhance potency against resistant cancer phenotypes.
By integrating historical synthetic approaches with contemporary pharmacological data, this work provides a roadmap for developing next-generation triazolopyridazine therapeutics. Subsequent sections will detail synthetic protocols, computational modeling insights, and comparative bioactivity assessments to achieve these objectives.
Properties
IUPAC Name |
2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5OS/c14-9-3-1-8(2-4-9)10-5-6-12-16-17-13(19(12)18-10)21-7-11(15)20/h1-6H,7H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBIWWQNVDGGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3SCC(=O)N)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Properties
Research indicates that derivatives of triazoles, including the compound , possess significant anticancer properties. A study evaluated the antiproliferative activity of similar compounds against several cancer cell lines (MDA-MB-231, HCT-116, A549, and HT-29). The results demonstrated that these compounds can induce apoptosis and DNA damage in cancer cells, suggesting their potential as anticancer agents .
Anticonvulsant Activity
Compounds with a similar triazole structure have shown promise as anticonvulsants by inhibiting voltage-gated sodium channels. This mechanism is crucial for developing new treatments for epilepsy and related disorders .
Antimicrobial Effects
Triazole derivatives have been screened for their antimicrobial activity against various pathogens. Some studies suggest that they may inhibit the growth of bacteria and fungi, positioning them as potential candidates for new antimicrobial therapies .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazole derivatives:
Mechanism of Action
The mechanism of action of 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on substituents, synthetic routes, and inferred bioactivity.
Structural Analogues with Triazolo-Pyridazine Cores
- 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6) Substituent Difference: The 4-methylphenyl group replaces the 4-bromophenyl group. This may reduce binding affinity to targets requiring polar interactions . Synthetic Route: Similar to the target compound, synthesized via coupling of triazolo-pyridazine-thioacetic acid with appropriate amines (purity >95%) .
Bromophenyl-Substituted Triazino-Indoles
- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Core Difference: Triazino-indole vs. triazolo-pyridazine. However, the pyridazine core in the target compound may offer better solubility . Bioactivity: Triazino-indoles are associated with hit identification in protein-binding assays (purity: 95%) .
- 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27) Substituent Difference: Additional bromine at the 8-position of the indole core. Impact: Increased molecular weight (Br: 79.9 g/mol) and steric bulk may hinder binding to shallow protein pockets compared to the target compound’s simpler pyridazine system .
Positional Isomers and Halogen Variants
- N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 618415-47-7) Substituent Difference: Bromine at the 3-position of the phenyl ring vs. 4-position in the target compound.
Thioacetamide Derivatives with Diverse Cores
- 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Core Difference: Pyrimidine-isoxazole vs. triazolo-pyridazine. Impact: The hydroxypyrimidine group introduces hydrogen-bond donors, which may improve solubility but reduce membrane permeability compared to the bromophenyl-triazolo-pyridazine system .
Research Findings and Limitations
- Synthetic Accessibility : The target compound and its analogs are synthesized via thioacetic acid coupling with amines, achieving >95% purity .
- Bioactivity Inference : Bromine substitution is linked to enhanced halogen bonding in docking studies (e.g., GlideScore 2.5 in ), but direct data for the target compound are absent .
- Limitations: No explicit IC50, solubility, or toxicity data are available for the target compound, necessitating further experimental validation.
Biological Activity
The compound 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring fused with a pyridazine moiety and a thioacetamide group. Its molecular formula is with a molecular weight of approximately 436.34 g/mol. The presence of the bromophenyl group is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo derivatives, including those related to the compound . For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazines have shown promising results against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HT-29 (colon cancer).
- Methodology : The antiproliferative activity was assessed using the MTT assay to evaluate cell viability.
- Results : Certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells as confirmed by flow cytometry and comet assays. Molecular docking studies indicated interactions with key targets such as VEGFR2 and c-Met kinases, which are crucial in tumor growth and metastasis .
Antibacterial Effects
The compound's antibacterial properties have also been investigated. Triazole derivatives are known for their efficacy against various bacterial strains:
- Mechanism : The antibacterial activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
- Comparative Studies : Certain derivatives demonstrated superior antibacterial activity compared to standard antibiotics like chloramphenicol .
Case Studies and Research Findings
A selection of case studies illustrates the biological activity of similar compounds:
- Study on Triazole Derivatives :
- Antimicrobial Screening :
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Cell Lines / Pathogens | Results |
|---|---|---|---|
| Anticancer | MTT Assay | MDA-MB-231, HCT-116 | Significant cytotoxicity observed |
| Flow Cytometry | A549, HT-29 | Induction of apoptosis confirmed | |
| Antibacterial | Disk Diffusion Method | Various Bacterial Strains | Enhanced activity vs. chloramphenicol |
| In vitro assays | Mycobacterium tuberculosis | Promising inhibitory effects |
Q & A
Q. Table 1. Optimization of Synthesis Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | 65% vs. 40% |
| Reaction Time | 2–8 hours | 6 hours | Peak at 6 hrs |
| Catalyst (Acid) | Acetic, HCl | Acetic | Reduced byproducts |
Q. Table 2. Key Spectral Benchmarks
| Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Triazolopyridazine | 1520 (C=N) | 8.1 (aromatic) | 148 (C-Br) |
| Thioacetamide | 650 (C-S) | 4.2 (-SCH₂-) | 170 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
